molecular formula C12H17FN2O B3374594 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 1021133-89-0

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline

Cat. No.: B3374594
CAS No.: 1021133-89-0
M. Wt: 224.27 g/mol
InChI Key: XTUKLPCGSNKBGD-UHFFFAOYSA-N
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Description

Contextual Overview of Fluorinated Aromatic Amines as Synthetic Scaffolds

Fluorinated aromatic amines, including substituted fluoroanilines, are foundational building blocks in the synthesis of complex organic molecules. The incorporation of fluorine atoms into organic compounds can profoundly alter their physical, chemical, and biological properties. ekb.eg Fluorine's high electronegativity and small atomic radius can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. ekb.egenamine.net

These characteristics make fluorinated anilines highly valuable precursors in the development of pharmaceuticals and agrochemicals. For instance, 2-fluoroaniline (B146934) is utilized in the synthesis of fluorinated quinoline (B57606) analogs with demonstrated antifungal activity. nih.gov The strategic placement of a fluorine atom on the aniline (B41778) ring, as seen in 2-fluoro-4-(trifluoromethyl)aniline, can facilitate further chemical transformations, such as nucleophilic aromatic substitution, to create complex heterocyclic systems. ossila.com The development of efficient synthetic methods for creating various fluorinated amines remains an active area of research. acs.orgnih.gov

Significance of Morpholine-Containing Structures in Organic Chemistry

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. ebi.ac.uk This six-membered heterocycle contains both an amine and an ether functional group, a combination that imparts favorable physicochemical properties to molecules. wikipedia.org The presence of the morpholine moiety can enhance aqueous solubility, modulate basicity (pKa), and improve a compound's pharmacokinetic profile. ebi.ac.uk

Morpholine is widely used as a versatile building block in organic synthesis. wikipedia.orge3s-conferences.org It can be readily incorporated into larger molecules to introduce a basic nitrogen center and improve properties conducive to biological activity. Its role as a solvent, corrosion inhibitor, and fungicide further underscores its industrial and chemical importance. britannica.com The synthesis of molecules like 3-fluoro-4-morpholinoaniline (B119058), an intermediate for the antibiotic linezolid, highlights the synergy between morpholine chemistry and the development of fluorinated pharmaceuticals. researchgate.net

Structural Elucidation and Research Motivations for 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline and Related Architectures

The compound this compound features a 2-fluoroaniline core connected to a morpholine ring via an ethylamine (B1201723) linker. This specific architecture suggests a research motivation centered on creating novel compounds for screening in drug discovery programs. The combination of the electron-withdrawing fluorine atom on the aromatic ring and the solubilizing, basic morpholine group creates a molecule with a distinct electronic and steric profile.

While extensive research dedicated solely to this compound is not widely published, the rationale for its synthesis can be inferred from studies on closely related structures. For example, the positional isomer 4-(2-Morpholin-4-yl-ethyl)aniline is recognized as a key intermediate in pharmaceutical development, particularly for targeting neurological disorders. chemimpex.com Similarly, derivatives such as 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline have been synthesized and evaluated for their biological activities. ejpmr.com These examples indicate that the core structure of an aniline linked to a morpholinoethyl group is a promising scaffold for generating libraries of compounds with potential therapeutic applications. The addition of the fluorine atom at the 2-position further tunes the molecule's properties, potentially enhancing its interaction with biological targets or improving its metabolic stability.

The table below details the physicochemical properties of the target compound.

PropertyValue
Molecular Formula C₁₁H₁₅FN₂O
Molecular Weight 210.25 g/mol
H-Bond Donor Count 1
H-Bond Acceptor Count 4
CAS Number 1342215-87-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(2-morpholin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUKLPCGSNKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline and Its Structural Analogues

Retrosynthetic Analysis of the 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered logical for devising a synthetic plan.

The first and most common disconnection (Route A) is at the C-N bond between the aniline (B41778) nitrogen and the ethyl side chain. This simplifies the molecule into two key synthons: a 2-fluoroaniline (B146934) derivative and a 2-(morpholin-4-yl)ethyl electrophile. The aniline component would require a suitable leaving group (e.g., bromine or iodine) if a cross-coupling reaction is envisioned.

A second approach (Route B) involves the disconnection of the aryl C-N bond. This would lead to a fluorinated aromatic precursor (e.g., a dihalobenzene) and the N-[2-(morpholin-4-yl)ethyl]amine side chain. This strategy is particularly relevant for methods like nucleophilic aromatic substitution.

A third, less direct disconnection could target the C-N bond within the morpholine (B109124) ring, but this is generally not a practical approach as N-substituted morpholine derivatives are readily available. The most synthetically viable routes are derived from the first two disconnections, focusing on the formation of the aniline N-alkyl bond or the aryl-N bond as the key step.

Key Precursors and Building Blocks in Synthesis

The synthesis of this compound relies on the availability of specific fluorinated and morpholine-containing precursors.

Fluorinated Aniline and Anilino Precursors (e.g., 2-fluoro-4-bromaniline)

Fluorinated anilines are critical starting materials. A particularly useful precursor for introducing the fluorinated aniline moiety is 4-bromo-2-fluoroaniline (B1266173). This compound serves as a versatile building block, with the bromine atom providing a reactive handle for cross-coupling reactions while the fluorine atom is retained in the final structure. nbinno.com It is an important intermediate in the synthesis of various pharmaceuticals. nbinno.comchemicalbook.com

The synthesis of 4-bromo-2-fluoroaniline can be achieved through several methods. One common laboratory preparation involves the bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride or DMF. chemicalbook.comprepchem.com Another route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene, often using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.com

Table 1: Properties of 4-Bromo-2-fluoroaniline

Property Value
CAS Number 367-24-8
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Beige to light brown crystalline solid
Melting Point 40-42 °C
Boiling Point 103-108 °C (13 mmHg)

| Stability | Stable under normal conditions; incompatible with strong acids and oxidizing agents. chemicalbook.com |

Morpholine and Morpholinoethyl Derivatives (e.g., 2-(morpholin-4-yl)ethylamine)

The morpholinoethyl side chain is typically introduced using 2-(morpholin-4-yl)ethylamine. This compound provides both the morpholine ring and the two-carbon ethyl linker with a primary amine group ready for reaction. It is classified as an organic synthesis intermediate. This precursor is a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Table 2: Properties of 2-(morpholin-4-yl)ethylamine

Property Value
CAS Number 2038-03-1
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol chemsynthesis.com
Appearance Liquid
Boiling Point 205 °C (lit.)
Density 0.992 g/mL at 25 °C (lit.)

| Refractive Index | 1.476 (lit.) chemsynthesis.com |

Established Synthetic Routes and Optimizations

Building upon the retrosynthetic analysis and the availability of key precursors, several established synthetic methods can be employed to construct the target molecule and its analogues.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a powerful and widely used method for forming aryl-nitrogen bonds. This strategy aligns with the retrosynthetic approach of coupling a fluorinated aryl halide with an amine.

In a typical reaction to synthesize the target compound, 4-bromo-2-fluoroaniline would be reacted with 2-(morpholin-4-yl)ethylamine. The reaction requires a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. This method's efficiency depends on the careful selection of substrates and reaction conditions. nih.gov N-alkylation of aniline derivatives is a significant reaction in organic synthesis for preparing various agrochemicals and pharmaceuticals. jocpr.com

This approach is highly versatile, allowing for the synthesis of a wide range of structural analogues by simply varying the substituted aniline or the amine coupling partner.

Nucleophilic Aromatic Substitution (SNAr) for Aryl-Morpholine Bond Formation

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway, particularly for constructing analogues where the morpholine ring is attached directly to the aromatic system. tib.eu For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a suitable leaving group (often a halogen, like fluorine). mdpi.com

A relevant example is the synthesis of 3-fluoro-4-morpholinoaniline (B119058), an intermediate for the antibiotic linezolid. researchgate.net This synthesis involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. In this case, the highly activated fluorine atom at the 2-position is displaced by the morpholine nucleophile. The nitro group is subsequently reduced to an amine to yield the final product. researchgate.net This two-step sequence—SNAr followed by reduction—is a robust method for preparing substituted anilines. researchgate.net This strategy could be adapted to synthesize isomers or analogues of the target compound where the morpholine is directly attached to the fluorinated ring.

The combination of C-H bond fluorination followed by nucleophilic aromatic substitution of the installed fluoride (B91410) offers a modern approach for the late-stage functionalization of complex molecules, including those with pyridine (B92270) and diazine cores. nih.gov

Amidation and Alkylation Approaches for N-Substitution

The introduction of the N-[2-(morpholin-4-yl)ethyl] group onto a 2-fluoroaniline core can be achieved through several established amidation and alkylation strategies. These methods are fundamental in organic synthesis for the formation of C-N bonds.

One common approach involves the N-alkylation of 2-fluoroaniline. This can be accomplished by reacting 2-fluoroaniline with a suitable alkylating agent, such as 2-(morpholin-4-yl)ethyl halide (e.g., chloride or bromide), in the presence of a base. The base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. A challenge in this approach is controlling the degree of alkylation, as over-alkylation can lead to the formation of tertiary amines and quaternary ammonium salts. psu.edu The choice of solvent and reaction conditions is crucial to optimize the yield of the desired secondary amine.

Alternatively, a reductive amination pathway can be employed. This involves the reaction of 2-fluoroaniline with 2-(morpholin-4-yl)acetaldehyde. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices. This method can offer good selectivity for the mono-alkylated product.

Amidation followed by reduction provides another synthetic route. In this two-step process, 2-fluoroaniline is first acylated with a derivative of 2-(morpholin-4-yl)acetic acid, such as its acid chloride or an activated ester, to form an amide intermediate. This amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). While this is a longer route, it can be advantageous in cases where the direct alkylation or reductive amination is problematic.

The following table summarizes these classical approaches:

MethodReactantsReagentsKey Intermediates
N-Alkylation 2-fluoroaniline, 2-(morpholin-4-yl)ethyl halideBase (e.g., K₂CO₃, Et₃N)-
Reductive Amination 2-fluoroaniline, 2-(morpholin-4-yl)acetaldehydeReducing agent (e.g., NaBH₄, NaBH(OAc)₃)Imine/Enamine
Amidation-Reduction 2-fluoroaniline, 2-(morpholin-4-yl)acetyl chlorideBase, then reducing agent (e.g., LiAlH₄)Amide

Multi-Step Synthesis from Di-fluorinated or Substituted Aromatic Compounds

A versatile strategy for the synthesis of this compound and its analogues involves starting from more readily available di-fluorinated or substituted aromatic compounds. A pertinent example is the synthesis of a novel series of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives, which begins with commercially available 3,4-difluoronitrobenzene (B149031). ejpmr.com This multi-step approach allows for the sequential introduction of the various substituents.

A plausible synthetic pathway for this compound, based on analogous syntheses, could start from 1,2-difluorobenzene (B135520) or a related substituted aromatic compound. The key steps would likely involve:

Nitration: Introduction of a nitro group onto the aromatic ring, which serves as a precursor to the aniline functionality.

Nucleophilic Aromatic Substitution (SNA_r): Reaction with morpholine to displace one of the fluorine atoms. The fluorine atom para to the nitro group is generally more activated towards nucleophilic attack.

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (aniline) using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl).

N-Alkylation or Amidation/Reduction: The final introduction of the 2-(morpholin-4-yl)ethyl side chain onto the newly formed aniline, using the methods described in the previous section.

This multi-step approach offers the flexibility to introduce a wide variety of substituents on the aromatic ring and on the N-alkyl chain, making it a powerful tool for generating libraries of related compounds for structure-activity relationship studies. The synthesis of 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives from 3,4-difluoronitrobenzene demonstrates the successful application of this strategy, resulting in high yields and purity. ejpmr.com

Novel and Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Methods (e.g., Rhodium-Catalyzed C-H Amination for related systems)

Catalytic methods are at the forefront of modern organic synthesis. For the formation of C-N bonds, transition-metal-catalyzed cross-coupling reactions have become indispensable. While not directly reported for this compound, related catalytic systems offer potential avenues for its synthesis.

For instance, rhodium-catalyzed C-H amination is a powerful technique for the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials. This approach could potentially be used to directly aminate a C-H bond on a suitable precursor, although selectivity can be a challenge.

More established catalytic methods for N-alkylation of anilines include the use of catalysts based on ruthenium, iridium, iron, cobalt, and manganese. acs.org These catalysts can facilitate the N-alkylation of anilines with alcohols, which are considered greener alkylating agents than alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, with the catalyst facilitating both the oxidation and reduction steps.

The following table provides examples of catalyst systems used for N-alkylation of anilines:

Catalyst MetalLigand TypeAlkylating AgentReference
RutheniumNNN pincerAlcohols researchgate.net
IridiumNHC-Ir(III)Alcohols acs.org
PalladiumPd/CAlcohols researchgate.net

Sustainable Synthesis Considerations and Solvent Effects

The use of greener solvents is a major focus. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of alternative reaction media, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of a synthesis. For N-alkylation of anilines, the use of ionic liquids has been shown to be an effective medium. psu.edu

Furthermore, the principles of atom economy are important. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.

For the synthesis of N-substituted anilines, continuous flow processes have been developed. For example, the N-methylation of aniline and morpholine derivatives has been achieved using a mesoporous Al-SBA-15 catalyst in a continuous flow system, leading to high conversions and selectivities for the mono-alkylated products. researchgate.net Such a system could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable manufacturing process compared to traditional batch methods.

Chemical Reactivity and Transformation Pathways of 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by the amino group attached to the benzene ring, is a primary determinant of its chemical reactivity. The nitrogen's lone pair of electrons significantly influences the electron density of the aromatic ring and provides a site for direct functionalization.

Electrophilic Aromatic Substitution Patterns (Considering Fluorine Directing Effects)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is dictated by the directing effects of both the N-[2-(morpholin-4-yl)ethyl]amino group and the fluorine atom.

The N-alkylamino group is a potent activating group and an ortho, para-director. This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack.

Conversely, the fluorine atom is a deactivating group, yet it also acts as an ortho, para-director. Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. However, the lone pairs on the fluorine atom can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, these two substituents are in an ortho relationship. The powerful activating and ortho, para-directing effect of the N-alkylamino group is expected to dominate the weaker deactivating but also ortho, para-directing effect of the fluorine atom. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho and para to the strongly activating amino group.

The available positions for electrophilic attack are C4 (para to the amino group) and C6 (ortho to the amino group). Steric hindrance from the bulky N-[2-(morpholin-4-yl)ethyl] group might slightly disfavor substitution at the C6 position. Consequently, the major product of electrophilic aromatic substitution is anticipated to be the one where the electrophile is introduced at the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionSubstituent EffectsPredicted Outcome
C3meta to -NHR, ortho to -FMinor/No Substitution
C4para to -NHR, meta to -FMajor Product
C5meta to -NHR, para to -FMinor/No Substitution
C6ortho to -NHR, meta to -FPossible Minor Product (steric hindrance)

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The nitrogen atom of the aniline moiety is nucleophilic and can readily undergo functionalization reactions such as acylation and alkylation.

N-Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, in the presence of a base, would lead to the formation of the corresponding N-acetyl derivative. The base is required to neutralize the acid byproduct of the reaction derpharmachemica.com. This transformation is often employed to protect the amino group or to introduce new functionalities.

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. However, achieving selective mono-alkylation can be challenging as the product, a tertiary amine, can compete with the starting material for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. The use of specific catalysts, such as ruthenium complexes, can facilitate the N-alkylation of anilines with alcohols under milder conditions nih.gov. For a substrate like this compound, N-alkylation would introduce a third substituent on the nitrogen atom.

Reactivity of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability. However, under specific conditions, the fluorine atom can participate in chemical transformations.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.com.

In the case of this compound, the aromatic ring is substituted with a strongly electron-donating N-alkylamino group. This group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Therefore, nucleophilic aromatic substitution of the fluorine atom in this molecule is highly unlikely to occur under standard SNAr conditions.

Potential for C-F Bond Activation and Functionalization

The activation of the inert C-F bond is a significant area of research in organic chemistry. This transformation typically requires the use of transition metal complexes or highly reactive main-group metal reagents nih.govacs.orgresearchgate.netrsc.orgmdpi.com. These methods often involve the oxidative addition of the C-F bond to a metal center.

For electron-rich fluoroarenes, such as this compound, C-F bond activation is generally more challenging compared to electron-deficient counterparts. The high electron density on the aromatic ring can disfavor the interaction with electron-rich metal centers that are often required for C-F bond activation. However, specific catalytic systems have been developed that can activate C-F bonds in a variety of fluoroaromatic compounds, including those with electron-donating groups mdpi.com. The feasibility of C-F bond activation in this specific molecule would depend on the choice of the catalyst and reaction conditions.

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. This deactivation makes the reaction slower than that of benzene.

Reactivity of the Morpholine (B109124) Ring and its Nitrogen

The morpholine ring in this compound contains a tertiary amine nitrogen, which is a primary site of reactivity. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

The tertiary amine of the morpholine ring can readily undergo quaternization reactions with alkyl halides to form quaternary ammonium salts. This reaction involves the alkylation of the nitrogen atom, resulting in a positively charged nitrogen center. The reactivity in these reactions is influenced by the nature of the alkylating agent and the reaction conditions. For instance, treatment with methyl iodide would be expected to yield the corresponding N-methylmorpholinium iodide salt.

The basic nature of the morpholine nitrogen also allows for straightforward salt formation upon treatment with acids. The reaction with mineral acids, such as hydrochloric acid, or organic acids, like acetic acid, will protonate the nitrogen atom to form the corresponding ammonium salt. These salts often exhibit increased water solubility compared to the free base.

Table 1: Predicted Products of Quaternization and Salt Formation

Reactant Reagent Predicted Product
This compound Methyl Iodide 4-[2-(2-Fluoroanilino)ethyl]-4-methylmorpholin-4-ium iodide
This compound Hydrochloric Acid 4-[2-(2-Fluoroanilino)ethyl]morpholin-4-ium chloride

The nitrogen and oxygen atoms of the morpholine ring, along with the nitrogen of the aniline group, can act as potential donor atoms for coordination with metal ions. The presence of multiple heteroatoms makes this compound a potential chelating ligand in coordination chemistry. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. It could potentially act as a bidentate ligand, coordinating through the aniline nitrogen and the morpholine nitrogen, or even a tridentate ligand if the morpholine oxygen participates. The fluorine substituent on the aniline ring can also influence the electronic properties of the aniline nitrogen, thereby affecting its coordination ability.

The design of metal complexes with such ligands is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. The formation of stable complexes with various transition metals could be anticipated.

Transformations of the Ethyl Linker

The ethyl linker between the aniline and morpholine moieties is generally the most chemically inert part of the molecule. It consists of sp³-hybridized carbon atoms and is not typically susceptible to attack by common reagents under mild conditions. However, under more forcing conditions or through specific synthetic strategies, transformations involving the ethyl linker can be envisaged.

One potential transformation is the cleavage of the C-N bonds of the ethyl linker. This would be a retro-synthesis of the parent aniline and morpholine derivatives and would likely require harsh reaction conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents.

Another possibility, though less common for a simple ethyl chain, could be oxidation reactions under strong oxidizing conditions, which might lead to the formation of carbonyl functionalities or cleavage of the chain. However, the aniline and morpholine rings are more likely to be the primary sites of oxidation.

It is also conceivable that the ethyl linker could participate in intramolecular cyclization reactions if the aniline nitrogen is appropriately modified. For instance, conversion of the aniline amino group to a leaving group could potentially trigger a cyclization reaction involving the morpholine nitrogen. However, such transformations would require specific and targeted synthetic design.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline, a multi-faceted NMR approach employing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluoroaniline (B8554772) ring, the methylene (B1212753) protons of the ethyl linker, and the methylene protons of the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment.

Carbon-¹³ (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Solvent: CDCl₃.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Fluoroaniline) 6.6 - 7.1 (multiplet) 110 - 155
NH (Aniline) ~3.5 (broad singlet) -
N-CH₂ (Ethyl) ~3.3 (triplet) ~45
N-CH₂ (Ethyl, morpholine side) ~2.6 (triplet) ~58
O-CH₂ (Morpholine) ~3.7 (triplet) ~67

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It provides specific information about the chemical environment of fluorine atoms. The ¹⁹F chemical shift is particularly sensitive to the electronic effects of substituents on the aromatic ring. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The coupling between the fluorine and adjacent aromatic protons (³JHF) can also be observed, providing further structural confirmation. This technique is a powerful tool for analyzing fluorinated compounds in complex mixtures. nih.govrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. For instance, it would show correlations between the two methylene groups of the ethyl linker and within the morpholine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule, such as linking the ethyl chain to both the aniline (B41778) nitrogen and the morpholine nitrogen, and connecting the ethyl chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This provides insights into the molecule's three-dimensional conformation and stereochemistry.

Advanced NMR Applications (e.g., pH dependence of ¹⁹F chemical shift in fluoroanilines)

The chemical shift of the ¹⁹F nucleus in fluoroaniline derivatives can be highly sensitive to changes in pH. nih.gov The protonation state of the aniline nitrogen directly influences the electron density of the aromatic ring, which in turn affects the shielding of the fluorine atom. As the pH of the solution changes, the equilibrium between the protonated and unprotonated forms of the aniline nitrogen shifts, leading to a corresponding change in the ¹⁹F chemical shift. nih.govrsc.org This property allows fluoroanilines to be used as ¹⁹F NMR-based pH indicators. nih.gov For this compound, which contains two basic nitrogen atoms (aniline and morpholine), the ¹⁹F chemical shift would be expected to show a distinct dependence on pH, potentially with multiple inflection points corresponding to the pKa values of the two amines.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₁₇FN₂O), the exact molecular weight is 224.27 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 224. The fragmentation of the molecule would likely proceed through characteristic pathways, primarily involving the cleavage of the C-C and C-N bonds of the ethyl linker.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Description
224 [C₁₂H₁₇FN₂O]⁺ Molecular Ion (M⁺)
125 [C₈H₁₀FN]⁺ Cleavage of the bond between the ethyl chain and the morpholine nitrogen
100 [C₅H₁₀NO]⁺ Cleavage leading to the morpholinomethyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, C-N stretching, C-O-C stretching of the morpholine ether linkage, and the C-F stretch.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Secondary Amine) 3350 - 3450 3350 - 3450
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000 2800 - 3000
Aromatic C=C Stretch 1500 - 1600 1500 - 1600
C-O-C Stretch (Ether) 1070 - 1150 Weak
C-F Stretch 1100 - 1300 1100 - 1300

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The determination of the three-dimensional atomic arrangement of a molecule in its solid state through single-crystal X-ray diffraction is a cornerstone of structural chemistry. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and reveal intermolecular interactions within the crystal lattice.

While a crystal structure for This compound has not been reported in the reviewed literature, crystallographic data for the closely related analogue, 4-Morpholinoaniline , offers significant insights into the probable solid-state conformation of the morpholine and aniline moieties.

In a study of 4-Morpholinoaniline , the asymmetric unit of the crystal was found to contain two molecules with similar conformations. The morpholine rings in both molecules adopt a stable chair conformation. This is the most common and lowest energy conformation for morpholine and its derivatives. The molecules in the crystal are connected through N—H···O hydrogen bonds, forming a three-dimensional network. This intermolecular hydrogen bonding is a key factor in the stabilization of the crystal structure.

Computational modeling and analysis of related structures suggest that the aniline part of the molecule will exhibit a trigonal planar geometry around the nitrogen atom due to the delocalization of the nitrogen lone pair into the aromatic ring. The fluorine substituent at the ortho position of the aniline ring is expected to influence the orientation of the N-[2-(morpholin-4-yl)ethyl] side chain through steric and electronic effects.

Table 1: Crystallographic Data for 4-Morpholinoaniline

ParameterValue
Chemical FormulaC₁₀H₁₄N₂O
Molecular Weight178.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.7252 (2)
b (Å)10.4534 (2)
c (Å)10.6002 (3)
α (°)100.4721 (9)
β (°)97.0821 (9)
γ (°)117.4777 (10)
Volume (ų)913.25 (4)
Z4
Temperature (K)90

Chiroptical Spectroscopy (if Chiral Analogues are Synthesized)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of enantiomers and the determination of their absolute configuration and conformational preferences in solution.

While This compound itself is not chiral, the synthesis of chiral analogues is conceivable. Chirality could be introduced, for example, by substitution on the ethyl linker or by utilizing a chiral morpholine precursor. The synthesis of chiral morpholines is an active area of research, with methods such as asymmetric hydrogenation being developed to produce enantiomerically enriched substituted morpholines.

Should chiral analogues of This compound be synthesized, chiroptical spectroscopy would be a critical tool for their characterization.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For a chiral analogue of This compound , the aniline chromophore would be expected to give rise to distinct CD signals, the sign and magnitude of which would be dependent on the absolute configuration of the stereocenter(s).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect (the combination of a peak and a trough in the vicinity of an absorption band), is characteristic of the chiral molecule and can be used to determine its absolute configuration by comparison with known compounds or through the application of empirical rules such as the Octant Rule for ketones.

The synthesis and subsequent chiroptical analysis of such analogues would provide deeper insights into the structure-property relationships within this chemical family. For instance, understanding how the introduction of a specific stereocenter influences the preferred conformation of the flexible ethylmorpholine side chain would be of significant scientific interest.

Theoretical and Computational Chemistry Studies on 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations could provide profound insights into the behavior of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline. DFT, in particular, is a popular method for its balance of accuracy and computational cost, making it suitable for a molecule of this size.

Electronic Structure Analysis (HOMO/LUMO Orbitals, Charge Distribution)

An analysis of the electronic structure would be fundamental to understanding the reactivity and properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.infomaterialsciencejournal.org

A hypothetical study would likely reveal the HOMO localized on the electron-rich aniline (B41778) ring and the nitrogen atoms, while the LUMO might be distributed over the aromatic system. The charge distribution, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show negative charges concentrated on the electronegative fluorine, oxygen, and nitrogen atoms. chemrxiv.orgkarazin.ua

Table 1: Hypothetical Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy - Indicates electron-donating ability
LUMO Energy - Indicates electron-accepting ability
HOMO-LUMO Gap - Relates to chemical reactivity and stability

Energetic Profiles and Reaction Pathway Modeling

Computational modeling could be employed to map the energetic profiles of potential reactions involving this compound. This would involve calculating the energies of reactants, transition states, and products to determine reaction barriers and thermodynamics. nih.gov For instance, the mechanism of its synthesis or its metabolic pathways could be elucidated. Such studies are vital for understanding reaction kinetics and for optimizing synthetic procedures.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylmorpholine side chain allows this compound to adopt various conformations. A computational conformational analysis would identify the most stable (lowest energy) three-dimensional structures of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. mdpi.com This analysis is critical for understanding how the molecule's shape influences its interactions with biological targets.

Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

Understanding the non-covalent interactions of this compound is key to predicting its behavior in different environments. The molecule has several features that can participate in intermolecular interactions: the secondary amine can act as a hydrogen bond donor, while the fluorine, morpholine (B109124) oxygen, and nitrogen atoms can act as hydrogen bond acceptors. The fluorinated aniline ring can engage in aromatic stacking (π-π interactions) with other aromatic systems. researchgate.net Computational methods can quantify the strength and geometry of these interactions, which are crucial for crystal packing and receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent like water. nih.gov An MD simulation of this compound would provide a dynamic view of its conformational flexibility, showing how it folds and moves in solution. It would also reveal the explicit interactions between the molecule and surrounding solvent molecules, offering insights into its solubility and hydration patterns.

Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Property Relationship (QSPR) analysis is a computational method used to correlate the chemical structure of a compound with its physical, chemical, or biological properties. In the context of this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to build a mathematical model that predicts a specific property, such as boiling point, solubility, or even a measure of biological activity. Such models are valuable for predicting the properties of new, unsynthesized derivatives.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Aniline

Development of Descriptors for Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in various environments. Computational methods allow for the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate the structure of a molecule with its biological activity or physical properties.

Some of the important predicted physicochemical properties for this compound are summarized in the table below.

DescriptorPredicted ValueSignificance
Molecular Formula C12H17FN2ODescribes the elemental composition of the molecule.
Molecular Weight 224.27 g/mol Influences the molecule's diffusion and transport properties.
XlogP (Octanol-Water Partition Coefficient) 1.7Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility. uni.lu
Topological Polar Surface Area (TPSA) 33.7 ŲReflects the surface area of polar atoms, which is crucial for predicting drug transport properties.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms, influencing intermolecular interactions.
Hydrogen Bond Acceptors 3The number of electronegative atoms with lone pairs, available for forming hydrogen bonds.
Rotatable Bonds 4Indicates the conformational flexibility of the molecule.

This data is based on computational predictions for this compound.

The development of such descriptors is a critical step in modern drug design. For instance, in studies of other aniline derivatives, descriptors such as the Barysz matrix, hydrophilicity factor, and van der Waals volume have been successfully used to build QSAR models for predicting properties like lipophilicity. nih.gov These models often employ methods like multiple linear regression (MLR) and partial least squares regression (PLSR) to establish a mathematical relationship between the descriptors and the property of interest. nih.govnih.gov

Predictive Models for Chemical Reactivity and Stability

Beyond static physicochemical properties, computational chemistry can also predict the dynamic behavior of this compound, including its chemical reactivity and stability. These predictions are often based on the electronic structure of the molecule, which can be calculated using methods like Density Functional Theory (DFT). chemrxiv.orgchemrxiv.orgresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO)

A key aspect of understanding chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. chemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. chemrxiv.org

For fluoroaniline (B8554772) derivatives, DFT calculations have been used to determine these energy levels and predict their reactivity. chemrxiv.orgchemrxiv.org The distribution of HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for understanding intermolecular interactions and predicting where a molecule is likely to interact with other chemical species. For instance, in studies of other fluoroaniline compounds, MEP analysis has helped to identify the regions most susceptible to electrophilic and nucleophilic attack.

Reactivity Descriptors

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, such as:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. While specific calculated values for this compound are not widely published, the methodologies for obtaining them are well-established from studies on related aniline and fluoroaniline derivatives. chemrxiv.orgchemrxiv.org

By employing these computational models, a comprehensive theoretical profile of this compound can be constructed. This information is invaluable for guiding further experimental research and for understanding the molecule's potential applications.

Derivatization Strategies and Analogue Development Based on the 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline Scaffold

Design Principles for Novel Structural Analogues

The rational design of new analogues of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline involves a systematic approach to modifying its core components. These modifications are intended to modulate the molecule's electronic, steric, and conformational properties, thereby influencing its reactivity and potential interactions with biological targets.

The fluoroaniline (B8554772) ring is a key component for derivatization. The position of the fluorine atom and the introduction of other substituents can significantly alter the electronic properties of the aniline (B41778) nitrogen and the aromatic ring itself.

Positional Isomers of Fluorine: The fluorine atom's position on the aniline ring (ortho, meta, or para) has a profound impact on the electronic environment of the molecule. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can participate in a resonance-donating effect (+M). The interplay of these effects varies with the fluorine's position. An ortho-fluoro substituent, as in the parent compound, can influence the conformation of the ethylmorpholine side chain through steric hindrance and may also affect the basicity of the aniline nitrogen. Moving the fluorine to the meta or para position would alter the electronic distribution and potentially the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. For instance, a para-fluoro substituent has been shown to have a less pronounced effect on the basicity of aniline compared to other halogens due to the balance of inductive and resonance effects quora.com.

Other Substituents: The introduction of additional substituents on the fluoroaniline ring offers a wide range of possibilities for analogue development. Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) can increase the electron density of the aromatic ring and the basicity of the aniline nitrogen, potentially making the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) would decrease the electron density and basicity chemistrysteps.com. The steric bulk of these substituents also plays a critical role, particularly if placed ortho to the ethylmorpholine side chain, which could impose conformational restrictions researchgate.net.

Modification Rationale Potential Effects
Varying Fluorine PositionModulate electronic effects (-I vs. +M)Altered basicity of aniline nitrogen, modified reactivity of the aromatic ring
Adding Electron-Donating GroupsIncrease electron densityEnhanced nucleophilicity of aniline, increased reactivity towards electrophiles
Adding Electron-Withdrawing GroupsDecrease electron densityReduced nucleophilicity of aniline, altered regioselectivity in aromatic substitutions

Chain Length: Homologation of the ethyl linker to a propyl or butyl chain would increase the flexibility of the molecule and the distance between the aromatic ring and the morpholine (B109124) moiety. This alteration can influence intramolecular interactions and how the molecule presents its functional groups for intermolecular interactions. Studies on similar N-aryl substituted systems have shown that the length of the carbon linker can be a critical determinant of biological activity researchgate.net.

Introduction of Heteroatoms: The incorporation of heteroatoms such as oxygen or sulfur into the linker can introduce polarity and hydrogen bonding capabilities. For example, replacing a methylene (B1212753) (-CH2-) unit with an oxygen atom would create an ether linkage, potentially increasing solubility and altering the conformational preferences of the side chain.

Modification Rationale Potential Effects
Increase Chain Length (Propyl, Butyl)Increase flexibility and distance between ringsAltered conformational freedom, modified interaction with binding partners
Introduce Heteroatoms (e.g., O, S)Introduce polarity, H-bonding sitesIncreased solubility, different conformational preferences

The morpholine ring is a common motif in medicinal chemistry, valued for its favorable physicochemical properties. However, modifications to this ring can lead to analogues with improved characteristics.

Substituent Patterns: The introduction of substituents on the carbon atoms of the morpholine ring can introduce chirality and steric bulk, which can be used to probe interactions with biological targets and influence the molecule's conformation. For instance, methyl or hydroxyl groups could be added at various positions. The synthesis of substituted morpholines can be achieved through various methods, including those starting from enantiomerically pure amino alcohols nih.gov.

Isosteric Replacements: Isosteric replacement of the morpholine ring with other six-membered saturated heterocycles can significantly modulate the compound's properties. A common isostere for morpholine is thiomorpholine, where the oxygen atom is replaced by a sulfur atom. This change increases lipophilicity and can alter the metabolic stability of the compound. While morpholine and thiomorpholine analogues can exhibit different biological activities, the synthetic routes to these compounds often share common strategies researchgate.netresearchgate.net. Other isosteres could include piperazine or piperidine, which would introduce an additional site for substitution and alter the hydrogen bonding capacity of the ring system.

Modification Isostere Rationale Potential Effects
Isosteric ReplacementThiomorpholineIncrease lipophilicity, alter metabolic profileModified solubility and biological interactions
PiperazineIntroduce additional N-H for H-bonding or substitutionAltered basicity and potential for further derivatization
PiperidineRemove H-bond accepting oxygenReduced polarity, altered conformational preferences

Synthetic Approaches for Targeted Analogues

The synthesis of targeted analogues of this compound can be achieved through various established synthetic methodologies. The choice of route depends on the specific modification being introduced.

A common strategy for the synthesis of the parent scaffold and its fluoroaniline-modified analogues involves the N-alkylation of a substituted fluoroaniline with a suitable morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine. The reactivity of the aniline in this nucleophilic substitution is influenced by the electronic nature of the substituents on the aromatic ring quora.com.

For modifications on the morpholine ring, one could start with a pre-functionalized morpholine derivative and couple it with the appropriate fluoroaniline. Alternatively, a de novo synthesis of the substituted morpholine ring can be employed nih.gov.

The synthesis of thiomorpholine analogues would typically involve the reaction of a fluoroaniline with a 2-(thiomorpholino)ethyl halide, which can be prepared from thiomorpholine.

The synthesis of analogues with a modified ethyl linker can be more complex. For example, to synthesize a propyl-linked analogue, one would use a 3-(morpholin-4-yl)propyl halide for the N-alkylation of the fluoroaniline. The introduction of heteroatoms into the linker would require a multi-step synthesis to construct the desired side chain before coupling it to the fluoroaniline.

A general synthetic scheme for analogues with modifications on the fluoroaniline ring is the nucleophilic aromatic substitution (SNAr) on a difluoronitrobenzene precursor with morpholine, followed by reduction of the nitro group to an amine. This amine can then be further functionalized researchgate.net. For example, 3-fluoro-4-(morpholin-4-yl)-N-[2-(thiophen-2-yl)ethyl]aniline derivatives have been synthesized starting from 3,4-difluoronitrobenzene (B149031) ejpmr.com.

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The structural modifications detailed above have a direct impact on the chemical reactivity and selectivity of the resulting analogues. These effects can be broadly categorized as steric and electronic.

Steric Effects: Steric hindrance plays a crucial role in the reactivity and selectivity of these analogues. Bulky substituents on the fluoroaniline ring, especially at the ortho position, can hinder the approach of reagents to the aniline nitrogen, thereby slowing down N-alkylation reactions nih.gov. Such steric crowding can also influence the regioselectivity of reactions on the aromatic ring by blocking certain positions. For example, in electrophilic aromatic substitution reactions, a bulky ortho substituent will direct incoming electrophiles to the less hindered para position . Similarly, substituents on the morpholine ring or the ethyl linker can create steric hindrance that affects the molecule's ability to adopt certain conformations and interact with other molecules. The interplay between steric and electronic effects ultimately governs the outcome of chemical reactions involving these analogues scispace.com. For instance, the increased steric hindrance from a larger alkyl group on the nitrogen in N-alkyl arylsulfonamides has been shown to prevent cyclization and favor rearrangement nih.gov.

Intramolecular Hydrogen Bonding and Conformational Preferences

The conformational flexibility of this compound is significantly influenced by the potential for intramolecular hydrogen bonding and other non-covalent interactions, which dictate the spatial arrangement of the molecule. The presence of a fluorine atom on the aniline ring, an amine linker, and a morpholine ring creates a scaffold where specific intramolecular forces can lead to preferred three-dimensional structures.

The C–F bond is the most polar covalent bond in organic chemistry, and its orientation can significantly affect the molecule's polarity and, by extension, its physicochemical properties. nih.govnih.govresearchgate.net The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. nih.gov This capability for hydrogen bonding, coupled with steric and electronic effects, plays a crucial role in determining the conformational landscape of this compound and its derivatives.

The Role of the N-H···F Intramolecular Hydrogen Bond

A key interaction that can influence the conformation of the this compound scaffold is the formation of an intramolecular hydrogen bond between the secondary amine proton (N-H) and the ortho-fluorine atom (N-H···F). While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, its ability to participate in such interactions is well-documented, particularly when the geometry is favorable. nih.gov

In similar scaffolds, such as 4-anilino-5-fluoroquinazolines, the aniline N-H proton is forced into close proximity with a nearby fluorine atom, leading to a demonstrable through-space interaction observable via NMR spectroscopy. nih.govresearchgate.net This interaction encourages a syn-periplanar orientation of the N-H and the C-F bonds, where the hydrogen and fluorine atoms are on the same side of the N-C bond. This arrangement can lock the molecule into a more rigid conformation, which can have significant implications for its biological activity and interaction with target proteins.

The strength of this N-H···F hydrogen bond can be modulated by the electronic environment of the molecule. Electron-withdrawing or -donating groups on the aniline ring can alter the acidity of the N-H proton and the electron density on the fluorine atom, thereby tuning the strength of the interaction. nih.gov

Conformational Preferences of the Ethylmorpholine Side Chain

The ethylmorpholine side chain introduces additional degrees of conformational freedom. The torsion angles around the C-C and C-N bonds of the ethyl linker determine the relative orientation of the aniline ring and the morpholine moiety. The morpholine ring itself typically adopts a stable chair conformation.

The N-H···F intramolecular hydrogen bond: This interaction favors a planar arrangement of the aniline ring and the amine linker.

Steric hindrance: Repulsion between the bulky morpholine group and the aniline ring can influence the preferred torsion angles.

Gauche effect: The presence of the electronegative fluorine atom can lead to a preference for a gauche conformation around the C-C bond of the ethyl linker, a phenomenon observed in other fluorinated organic molecules. nih.gov

Solvent effects: The polarity of the solvent can influence the stability of different conformers. In polar solvents, conformers with a larger dipole moment may be favored.

Computational modeling techniques, such as Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformers and to quantify the energetic contributions of these different interactions. nih.govresearchgate.net These studies, in conjunction with experimental data from X-ray crystallography and NMR spectroscopy, provide a detailed picture of the conformational preferences of molecules containing the this compound scaffold.

The interplay of these intramolecular forces results in a defined set of low-energy conformations that the molecule is likely to adopt in solution and in biological systems. Understanding these conformational preferences is critical for the rational design of analogues with improved pharmacological profiles.

Interaction/EffectConsequence on Conformation
N-H···F Intramolecular Hydrogen BondPromotes a syn-periplanar orientation, leading to a more rigid and planar structure of the aniline and linker portion.
Steric HindranceInfluences the rotational barriers around the single bonds of the ethyl linker, preventing certain conformations.
Gauche EffectMay favor a gauche arrangement of the substituents along the C-C bond of the ethyl linker due to the electronegative fluorine.
Solvent PolarityCan stabilize conformers with higher dipole moments, potentially altering the conformational equilibrium.

Advanced Applications of 2 Fluoro N 2 Morpholin 4 Yl Ethyl Aniline in Chemical Research Non Clinical Focus

Role as a Synthetic Intermediate and Versatile Building Block in Complex Molecule Synthesis

The structure of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline makes it a valuable building block for the synthesis of more complex molecules. Its utility stems from the distinct reactivity of its three main components: the fluorinated aromatic ring, the secondary amine linker, and the tertiary amine within the morpholine (B109124) ring.

The fluoroaniline (B8554772) moiety is a common precursor in medicinal chemistry and materials science. wikipedia.org The fluorine atom modifies the electronic properties of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and potentially enhancing the metabolic stability of derivative compounds. The primary amine of a simple fluoroaniline, for instance, is a key starting point for creating a wide array of functional groups.

In the case of this compound, the secondary amine serves as a reactive handle for further molecular elaboration. It can undergo acylation, alkylation, or participate in coupling reactions to build larger, more complex scaffolds. This versatility is exemplified in the synthesis of related structures; for example, the analogous compound 3-fluoro-4-morpholinoaniline (B119058) is a known intermediate in the synthesis of the antibiotic Linezolid. researchgate.net Similarly, research has demonstrated the synthesis of novel derivatives starting from 3-fluoro-4-(morpholin-4-yl)-aniline to create compounds with potential biological activities. ejpmr.com These examples highlight the role of the fluoro-morpholino-aniline scaffold as a foundational element for constructing elaborate target molecules.

The morpholine group not only imparts favorable physicochemical properties, such as improved solubility, but its tertiary amine can also be quaternized to introduce a permanent positive charge, a strategy used to modulate a molecule's interaction with biological systems or materials. The combination of these functional groups in a single molecule provides synthetic chemists with a versatile platform for generating diverse chemical libraries.

Development of Chemical Probes and Ligands for In Vitro Research Tools

The unique properties of the fluorine atom and the coordinating potential of the nitrogen and oxygen atoms in this compound make it an interesting candidate for the development of specialized chemical tools for in vitro research.

Fluorescent Labeling and Imaging Probes (e.g., ¹⁹F NMR probes)

The incorporation of a fluorine atom makes this compound and its derivatives suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique in chemical and biological research due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, resulting in background-free spectra. nih.gov

Fluorine-substituted anilines have been specifically identified as a class of ¹⁹F NMR pH indicators. The chemical shift of the fluorine atom is highly sensitive to changes in the local electronic environment. Protonation or deprotonation of the nearby amine group alters this environment, leading to a pH-dependent change in the ¹⁹F NMR signal. This principle allows the molecule to function as a probe for monitoring pH in vitro without the use of fluorescent dyes.

Characteristics of Fluoroanilines as ¹⁹F NMR Probes

FeatureDescription
Sensitivity The ¹⁹F chemical shift can change significantly with small variations in pH near the aniline's pKa.
Signal Typically provides a single, sharp resonance line, simplifying spectral analysis.
Background-Free The near-total absence of fluorine in most biological systems eliminates background noise.

While not inherently fluorescent, the aniline (B41778) core can be a component of larger fluorescent molecules. The electronic properties of the fluorinated ring can be used to tune the absorption and emission wavelengths of a fluorophore system to which it is attached.

Ligands for Material Science Applications

In the context of material science, a ligand is a molecule that binds to a central metal atom to form a coordination complex. Such complexes are foundational to catalysts, sensors, and functional materials. This compound possesses multiple potential coordination sites: the lone pair electrons on the secondary amine nitrogen, the tertiary amine nitrogen, and the ether oxygen within the morpholine ring.

This structure allows it to act as a potential chelating ligand, binding to a metal center through multiple atoms. Fluoroanilines have been evaluated for the production of ligands used in homogeneous catalysis. wikipedia.org The presence of the flexible ethylmorpholine side chain could allow it to form stable five- or six-membered chelate rings with metal ions, enhancing the stability of the resulting complex. The specific coordination mode would depend on the metal and the reaction conditions, but the potential to act as a bidentate (N,N) or tridentate (N,N,O) ligand makes it a candidate for developing new catalysts or metal-containing functional materials.

Potential in Polymer and Materials Science

The chemical structure of this compound suggests its potential utility as a building block in the field of polymer and materials science, particularly for creating functional polymers and organized molecular systems.

Monomer or Component in Functional Polymer Synthesis

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. mdpi.com The polymerization of aniline derivatives allows for the creation of polymers with tailored properties. nih.govrsc.org Incorporating this compound as a monomer or co-monomer in an aniline polymerization could yield a functional polymer with unique characteristics.

The introduction of substituents onto the aniline ring is a common strategy to improve the solubility and processability of the resulting polyaniline, which is notoriously difficult to process in its pure form. lettersonmaterials.com The bulky and polar N-[2-(morpholin-4-yl)ethyl] side chain would likely disrupt the inter-chain packing, thereby increasing the polymer's solubility in common organic solvents. The fluorine atom would influence the electronic properties, such as the oxidation potential and conductivity, of the polymer backbone. Therefore, this compound could serve as a functional monomer to synthesize soluble, electroactive polymers for applications in sensors, electrochromic devices, or antistatic coatings. nih.gov

Components in Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecules that undergo self-assembly often possess both polar (hydrophilic) and non-polar (hydrophobic) regions. This compound has such an amphiphilic character. The fluorophenyl group constitutes a hydrophobic domain, while the morpholinoethyl group, with its nitrogen and oxygen atoms capable of hydrogen bonding, represents a polar, hydrophilic domain.

This amphiphilic nature suggests a potential for this molecule to participate in self-assembly processes under specific conditions. For instance, in aqueous solutions or at interfaces, these molecules could spontaneously organize to minimize unfavorable interactions between the hydrophobic tails and the polar environment, potentially forming structures like micelles or monolayers. While specific studies on the self-assembly of this compound are not prominent, its structural characteristics are analogous to other amphiphilic molecules known to form complex, ordered systems. mdpi.com Such self-assembled structures are of interest in areas like templating for nanomaterials synthesis or the creation of functional surfaces.

Analytical Standards and Reference Compounds in Advanced Chemical Studies

The utility of a compound as a reference standard is predicated on its purity, stability, and thorough characterization. For this compound, its primary role in this context would likely be as a qualified standard for the identification and quantification in the synthesis of more complex molecules, potentially in the pharmaceutical industry.

Below is a table summarizing the basic chemical properties of this compound. chemicalbook.com

PropertyValue
CAS Number1021133-89-0
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
AppearanceNot specified in available literature
PurityNot specified in available literature

Detailed Research Findings

A thorough review of scientific databases did not yield specific research findings where this compound was the primary subject of study as a reference compound. Research on structurally similar compounds, such as other fluorinated morpholinoanilines, indicates their importance as intermediates in the synthesis of pharmaceuticals. researchgate.net For instance, related molecules are known to be precursors or impurities in the manufacturing of drugs like Linezolid. This suggests a potential, albeit undocumented, use for this compound as an impurity reference standard in the quality control processes for such pharmaceuticals. However, without direct evidence, this remains speculative.

The characterization of any reference standard is paramount. This would involve a suite of analytical techniques to confirm its identity and purity. A hypothetical data table for the characterization of this compound as a reference standard is presented below. It is important to note that this table is illustrative of the types of data required for a reference standard and is not based on published experimental results for this specific compound.

Analytical TechniqueParameterHypothetical Result
1H NMRChemical Shifts (ppm)Consistent with the proposed structure
13C NMRChemical Shifts (ppm)Consistent with the proposed structure
Mass Spectrometry (ESI-MS)[M+H]+m/z 225.1398
High-Performance Liquid Chromatography (HPLC)Purity>99.5%
Infrared (IR) SpectroscopyKey Absorptions (cm-1)Characteristic peaks for N-H, C-F, C-O-C, and aromatic C-H bonds
Melting Point°CNot available

Future Research Directions and Unexplored Avenues

Integration with Automation and High-Throughput Synthesis Methodologies

The synthesis of analogs of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is a prime candidate for integration with automated and high-throughput synthesis platforms. The inherent modularity of its structure—comprising an aniline (B41778) core, an ethyl linker, and a morpholine (B109124) ring—lends itself to combinatorial approaches where each component can be systematically varied.

Automated Synthesis Platforms: Robotic systems and computer-controlled instrumentation are revolutionizing chemical synthesis by enhancing efficiency, precision, and throughput. nih.govnih.gov For the synthesis of derivatives of this compound, automated platforms could perform repetitive tasks such as liquid handling, reaction setup, and purification, operating continuously to accelerate the generation of a library of analogs. nih.gov This would enable the rapid exploration of the chemical space around the core structure.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov This methodology is particularly well-suited for the N-alkylation step in the synthesis of this compound and its derivatives, potentially leading to higher yields, improved purity, and enhanced safety, especially when dealing with exothermic reactions. mdpi.comacs.org The integration of in-line purification and analysis tools within a flow chemistry setup can create a fully automated and efficient synthesis-to-analysis workflow. mdpi.comjusst.org

High-Throughput Screening: The generation of a large library of analogs through automated synthesis would necessitate high-throughput screening methods to evaluate their properties. Depending on the intended application, this could involve screening for biological activity against a panel of targets or assessing physicochemical properties relevant to materials science. The data generated from these screens can then be used to build structure-activity relationships (SAR) and guide the design of subsequent generations of compounds.

The table below illustrates a hypothetical high-throughput synthesis plan for generating analogs of the title compound.

Core MoietyLinker VariationAmine Moiety
2-fluoroaniline (B146934)EthylMorpholine
3-fluoroanilinePropylPiperidine
4-fluoroanilineButylThiomorpholine
2,4-difluoroanilineEthoxyethylPiperazine

This interactive table demonstrates the potential for combinatorial synthesis.

Exploration of Novel Reactivity Pathways and Unexpected Transformations

The unique combination of a fluoroaniline (B8554772) and a morpholine moiety in this compound opens up avenues for exploring novel reactivity and potentially discovering unexpected chemical transformations.

C-H Activation: The fluorine atom on the aniline ring is known to influence the electronic properties of the aromatic system and can direct ortho C-H metalation. researchgate.net This provides an opportunity for transition-metal-catalyzed C-H activation to introduce new functional groups at the position adjacent to the fluorine atom. researchgate.netresearchgate.net Such late-stage functionalization would provide a powerful tool for rapidly diversifying the core structure and accessing novel analogs that would be difficult to synthesize through traditional methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling mild and selective transformations. nih.gov The N-alkylaniline core of the target molecule could be a substrate for photocatalytic reactions, such as N-alkylation with different partners or other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This could lead to the discovery of novel reactivity patterns and the synthesis of structurally complex molecules under environmentally benign conditions.

Biocatalysis: The morpholine ring is a common feature in bioactive molecules, and its metabolism is an area of interest. nih.gov Reductive aminases have been shown to be effective biocatalysts for the synthesis of chiral amines, including the reductive amination of cyclic secondary amines like morpholine. nih.gov Exploring the potential of enzymes to catalyze transformations of this compound could lead to the development of enantioselective syntheses of chiral derivatives, which is of significant interest in pharmaceutical research.

Unexpected Rearrangements and Cyclizations: The interplay between the fluoroaniline and morpholine moieties under various reaction conditions could lead to unexpected rearrangements or intramolecular cyclizations. For instance, activation of the N-H bond or the aromatic ring could trigger cyclization events to form novel heterocyclic systems. A systematic investigation of the compound's reactivity with a diverse range of reagents and under different energy inputs (thermal, photochemical, electrochemical) could unveil these novel transformations.

Computational Design and In Silico Screening of Advanced Analogues

Computational chemistry offers a powerful and resource-efficient approach to guide the design and prioritization of novel analogues of this compound for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov For analogues of the title compound, QSAR models could be developed to predict properties such as lipophilicity, solubility, and potential biological activities. nih.gov These models, built upon experimental data from an initial set of synthesized compounds, can then be used to predict the properties of a much larger virtual library of analogues, helping to prioritize the most promising candidates for synthesis.

Molecular Docking: The morpholine moiety is a privileged scaffold in medicinal chemistry, often found in compounds targeting kinases and other enzymes. mdpi.comnih.govnih.gov Molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its virtual analogues to the active sites of various biological targets. jusst.orgresearchgate.net This in silico approach can help to identify potential protein targets for this class of compounds and guide the design of modifications to enhance binding affinity and selectivity. For example, docking studies could explore interactions with the ATP-binding site of various kinases, a common target for morpholine-containing inhibitors. mdpi.com

Virtual Screening: Large chemical databases can be computationally screened to identify compounds that are structurally similar to this compound or that share key pharmacophoric features. nih.govresearchgate.net This can be a rapid method to identify commercially available compounds for testing or to inspire the design of novel scaffolds. Pharmacophore models can be developed based on the key structural features of the title compound, such as the hydrogen bond acceptor capability of the morpholine oxygen and the aromatic nature of the fluoroaniline ring. mdpi.com

The following table outlines a potential computational workflow for the design of advanced analogues:

Computational MethodApplicationDesired Outcome
QSAR Predict lipophilicity and aqueous solubility.Identify analogues with improved pharmacokinetic profiles.
Molecular Docking Predict binding affinity to a panel of kinases.Prioritize analogues with high predicted potency.
Virtual Screening Identify novel scaffolds with similar pharmacophoric features.Discover new chemical classes with potential biological activity.

This interactive table illustrates a multi-faceted computational design strategy.

Development of Sustainable and Eco-Friendly Synthetic Routes for Production

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the development of "green" synthetic routes for its production and the synthesis of its derivatives.

Catalytic Methods: The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a cornerstone of green chemistry. For the synthesis of N-alkylanilines, traditional methods often rely on stoichiometric amounts of reagents. The development of catalytic N-alkylation procedures using greener alkylating agents and catalysts would significantly improve the sustainability of the synthesis. researchgate.net

Biocatalytic Synthesis: As mentioned previously, biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. The use of enzymes, such as nitroreductases for the synthesis of the aniline precursor or transaminases for the formation of the amine, could replace traditional chemical methods that often require harsh conditions and generate significant waste.

Use of Greener Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. Future synthetic routes should aim to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a key principle of green chemistry. This can be achieved through the use of addition reactions and the avoidance of protecting groups.

Innovation in Analytical Methodologies for Complex Characterization

As more complex analogues of this compound are synthesized, the development of advanced analytical methodologies for their comprehensive characterization will be crucial.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential, the characterization of complex derivatives may require more advanced methods. For example, two-dimensional NMR techniques will be vital for unambiguously assigning the structure of intricate analogues. High-resolution mass spectrometry (HRMS) is necessary for confirming the elemental composition of novel compounds.

Chiral Separation Techniques: For the synthesis of chiral derivatives, the development of robust analytical methods for separating and quantifying enantiomers is critical. This could involve the use of chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Impurity Profiling: A thorough understanding of the impurity profile of a synthesized compound is essential, particularly for pharmaceutical applications. The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is necessary to identify and quantify any potential impurities, including starting materials, by-products, and degradation products.

Solid-State Characterization: For crystalline derivatives, techniques such as X-ray crystallography will be invaluable for determining the three-dimensional structure and understanding intermolecular interactions. This information can be crucial for understanding the physical properties of the material and for guiding computational studies.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}-NMR reveals aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 6.7–7.2 ppm) and morpholine/ethyl group signals (δ 2.4–3.8 ppm). 19F^{19}\text{F}-NMR can confirm fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₆FN₂O: 239.1297; observed: 239.1295) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?

Methodological Answer :
Discrepancies may arise from:

  • Solvent/Isomer Effects : Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆) and check for rotamers using variable-temperature NMR .
  • Byproduct Formation : Trace unreacted morpholine or alkylated side products (e.g., N-ethyl derivatives) can skew data. Perform column chromatography with finer gradients or employ preparative HPLC for purification .
  • Dynamic Proton Exchange : Morpholine’s conformational flexibility may cause signal broadening. Use 13C^{13}\text{C}-NMR or 2D-COSY to resolve overlapping peaks .

Advanced: What strategies optimize crystallinity for X-ray diffraction studies?

Q. Methodological Answer :

  • Solvent Selection : Recrystallize from ethyl acetate/hexane mixtures to promote slow crystal growth. For similar benzimidazole derivatives, this yielded well-defined crystals .
  • Temperature Control : Use a gradient cooling setup (e.g., 4°C/hour) to avoid amorphous precipitation.
  • Software Refinement : Refine crystallographic data using SHELXL (SHELX suite) for small-molecule structures. Analyze dihedral angles between the morpholine ring and aromatic core to confirm steric preferences (e.g., angles ~75° as in related compounds) .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitution?

Q. Methodological Answer :

  • Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom activates the aromatic ring for substitution at the para position. Computational studies (e.g., DFT calculations) can map electron density to predict reactive sites.
  • Morpholine’s Role : The morpholine group’s lone pair on oxygen stabilizes transition states via resonance, enhancing reactivity. Kinetic studies under varying pH (e.g., 7–10) can optimize substitution rates .

Advanced: What are the challenges in assessing biological activity (e.g., enzyme inhibition) and how are they addressed?

Q. Methodological Answer :

  • Solubility Limitations : The compound’s lipophilicity (logP ~1.5) may hinder aqueous solubility. Use co-solvents (e.g., DMSO ≤1%) or prepare hydrochloride salts via HCl gas treatment .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS monitors parent compound depletion over time .
  • Target Engagement : For enzyme inhibition assays (e.g., VAP-1), use fluorescence polarization or SPR to measure binding affinity. Reference compound 50b (a morpholine-containing analog) showed IC₅₀ values in the nM range via similar methods .

Advanced: How are stability and degradation pathways evaluated under storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS to identify products (e.g., morpholine ring oxidation or fluorine displacement) .
  • Storage Recommendations : Store in amber vials under nitrogen at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ethyl linker .

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Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.